ent-奥司他韦磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

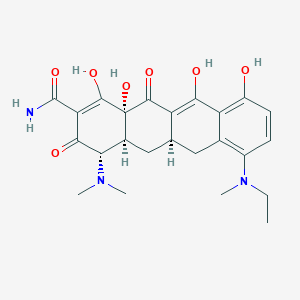

Ent-Oseltamivir Phosphate, also known as Ent-Oseltamivir Phosphate, is a useful research compound. Its molecular formula is C₁₆H₃₁N₂O₈P and its molecular weight is 410.4. The purity is usually 95%.

BenchChem offers high-quality ent-Oseltamivir Phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Oseltamivir Phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成:已经开发了奥司他韦磷酸酯(达菲)及其对映异构体 ent-奥司他韦磷酸酯的新型、高效合成方法,利用酶促不对称化和其他新颖方法 (Zutter 等人,2008);(Yeung 等人,2006).

活化和代谢:研究表明,奥司他韦磷酸酯的活化(对其抗病毒活性至关重要)可能会受到某些羧酸酯酶 1 变体的损害,从而可能影响其治疗效果 (Zhu 和 Markowitz,2009).

药代动力学:研究表明,奥司他韦磷酸酯具有可预测的药代动力学,使其适用于不同人群,包括儿童、老年人和肾或肝功能受损的患者 (Davies,2010).

环境影响:奥司他韦磷酸酯的活性代谢物奥司他韦羧酸酯已在污水排放和河水中被检测到,引起了人们对其环境影响和潜在生态毒理学风险的担忧 (Ghosh 等人,2009).

临床疗效和耐药性:对流感病毒的研究表明,携带神经氨酸酶突变的病毒对奥司他韦羧酸酯的敏感性降低,影响了该药在治疗和预防流感病毒感染中的疗效 (Carr 等人,2002);(Ives 等人,2002).

意外影响:研究探索了意外影响,例如奥司他韦磷酸酯诱导犬乳腺癌细胞侵袭性增加以及暴露于奥司他韦磷酸酯的海洋双壳类动物的生化反应改变 (de Oliveira 等人,2015);(Dallarés 等人,2019).

作用机制

“ent-Oseltamivir Phosphate” is a reversible competitive inhibitor of influenza neuraminidase . Neuraminidase is an enzyme necessary for viral replication. By inhibiting this enzyme, “ent-Oseltamivir Phosphate” prevents the release of virions from infected cells and their spread within the respiratory tract .

安全和危害

When handling “ent-Oseltamivir Phosphate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or inhalation, medical attention should be sought .

生化分析

Biochemical Properties

ent-Oseltamivir Phosphate is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By inhibiting this enzyme, ent-Oseltamivir Phosphate prevents new viral particles from being released from infected cells .

Cellular Effects

ent-Oseltamivir Phosphate affects various types of cells, primarily those infected by the influenza virus. It inhibits the viral neuraminidase enzyme, preventing the release of new virus particles and thereby limiting the spread of infection .

Molecular Mechanism

The active metabolite of ent-Oseltamivir Phosphate binds to the active site of the influenza virus neuraminidase, which inhibits its function and prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, ent-Oseltamivir Phosphate has been shown to be stable and effective over time . It continues to inhibit the neuraminidase enzyme, preventing the spread of the virus .

Dosage Effects in Animal Models

The effects of ent-Oseltamivir Phosphate in animal models vary with dosage. Higher doses result in greater inhibition of viral replication. Like all medications, it can have toxic or adverse effects at high doses .

Metabolic Pathways

ent-Oseltamivir Phosphate is metabolized in the liver to its active form, oseltamivir carboxylate . This metabolite is responsible for the drug’s antiviral activity .

Transport and Distribution

After oral administration, ent-Oseltamivir Phosphate is widely distributed throughout the body, including the respiratory tract where the influenza virus replicates .

Subcellular Localization

The active metabolite of ent-Oseltamivir Phosphate, oseltamivir carboxylate, exerts its effects in the extracellular space where it inhibits the viral neuraminidase enzyme .

属性

IUPAC Name |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZUMBJQJWIWGJ-DSMRVHDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)

![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)